molecular formula C10H11BrO B1381999 1-(3-Bromo-2-methylphenyl)propan-2-one CAS No. 1504015-47-7

1-(3-Bromo-2-methylphenyl)propan-2-one

Cat. No.: B1381999
CAS No.: 1504015-47-7
M. Wt: 227.1 g/mol
InChI Key: SZEWIRWBOJGPAK-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylphenyl)propan-2-one is an aromatic ketone characterized by a propan-2-one (acetone) backbone substituted with a 3-bromo-2-methylphenyl group. The bromine atom at the meta position and the methyl group at the ortho position on the phenyl ring influence its electronic and steric properties, making it a compound of interest in synthetic and applied chemistry.

Properties

IUPAC Name

1-(3-bromo-2-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEWIRWBOJGPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-methylpropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield secondary alcohols.

Common Reagents and Conditions:

    Substitution: Sodium amide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 1-(3-amino-2-methylphenyl)propan-2-one.

    Oxidation: Formation of 3-bromo-2-methylbenzoic acid.

    Reduction: Formation of 1-(3-bromo-2-methylphenyl)propan-2-ol.

Scientific Research Applications

1-(3-Bromo-2-methylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In oxidation and reduction reactions, the carbonyl group undergoes transformation, leading to the formation of various products.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Effects

The position of substituents on the phenyl ring significantly impacts molecular interactions. Key comparisons include:

Table 1: Structural Comparison of Brominated Phenylpropan-2-one Derivatives
Compound Name Substituent Positions Key Features Implications Reference
1-(3-Bromo-2-methylphenyl)propan-2-one 3-Bromo, 2-methyl Meta-bromo and ortho-methyl; propan-2-one Enhanced steric hindrance, moderate electronic withdrawal
1-(2-Bromo-6-methylphenyl)propan-2-one 2-Bromo, 6-methyl Ortho-bromo and para-methyl; propan-2-one Increased steric clash, altered electronic distribution
1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one 4-Bromo with imino groups Bromo at para, conjugated imino substituents Improved conjugation for corrosion inhibition
  • Key Insight : Bromine’s electron-withdrawing effect and methyl’s electron-donating nature create distinct electronic environments. The target compound’s meta-bromo and ortho-methyl arrangement balances steric and electronic effects, unlike the ortho-bromo isomer, which may face greater steric hindrance .

Halogen-Substituted Analogs

Halogen substitution (Br vs. Cl) and ketone position (propan-1-one vs. propan-2-one) alter reactivity:

Table 2: Halogen and Ketone Position Effects
Compound Name Halogen/Substituent Ketone Position Notable Properties Reference
1-(4-Chlorophenylimino)-1(phenylhydrazono)-propan-2-one 4-Chloro with imino groups Propan-2-one Lower inhibition efficiency (88.3/91.3) vs. bromo analogs
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 3-Chloro, 4-methyl Propan-1-one Bromine at ketone position; enhanced electrophilicity
  • Key Insight: Bromine generally offers stronger electron withdrawal than chlorine, improving corrosion inhibition in analogs (e.g., 90.4/93.2 for bromo vs. 88.3/91.3 for chloro in phenylimino derivatives) . The propan-1-one configuration in evidence 11 may exhibit higher reactivity due to the ketone’s proximity to the aromatic ring.

Research Findings and Inferences

  • Corrosion Inhibition: Analogs like 1-(4-Bromophenylimino)-propan-2-one exhibit corrosion inhibition efficiencies (90.4/93.2), likely due to bromine’s electron withdrawal enhancing adsorption on metal surfaces. The target compound’s bromo-methylphenyl group may offer comparable or superior performance .
  • Steric vs.
  • Functional Group Diversity : Propan-1-one derivatives (e.g., evidence 11) prioritize electrophilicity at the carbonyl carbon, whereas propan-2-one derivatives may favor nucleophilic attacks at the α-carbon .

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